2-Chloro-4-(cyclohexylmethoxy)pyridine 2-Chloro-4-(cyclohexylmethoxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1341485-24-2
VCID: VC2941945
InChI: InChI=1S/C12H16ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
SMILES: C1CCC(CC1)COC2=CC(=NC=C2)Cl
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol

2-Chloro-4-(cyclohexylmethoxy)pyridine

CAS No.: 1341485-24-2

Cat. No.: VC2941945

Molecular Formula: C12H16ClNO

Molecular Weight: 225.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(cyclohexylmethoxy)pyridine - 1341485-24-2

Specification

CAS No. 1341485-24-2
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
IUPAC Name 2-chloro-4-(cyclohexylmethoxy)pyridine
Standard InChI InChI=1S/C12H16ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Standard InChI Key IBRLBVKKZYCMBB-UHFFFAOYSA-N
SMILES C1CCC(CC1)COC2=CC(=NC=C2)Cl
Canonical SMILES C1CCC(CC1)COC2=CC(=NC=C2)Cl

Introduction

Chemical Structure and Basic Properties

Molecular Structure

2-Chloro-4-(cyclohexylmethoxy)pyridine consists of a pyridine core with two key substituents: a chlorine atom at position 2 and a cyclohexylmethoxy group at position 4. The pyridine ring is a six-membered heterocyclic aromatic ring containing five carbon atoms and one nitrogen atom. The cyclohexylmethoxy group consists of a cyclohexane ring connected to the pyridine through a methoxy linkage. This structural arrangement creates a molecule with both polar and non-polar regions, influencing its solubility profile and potential interactions with biological systems.

Physical Properties

Based on the molecular structure and properties of similar compounds, 2-Chloro-4-(cyclohexylmethoxy)pyridine is expected to have the following physical properties:

PropertyValueBasis
Molecular FormulaC12H16ClNOCalculated from structure
Molecular WeightApproximately 225.72 g/molCalculated from structure
Physical StateLikely a solid at room temperatureBased on similar pyridine derivatives
SolubilityLikely soluble in organic solvents; limited water solubilityBased on similar substituted pyridines
Boiling PointEstimated 300-350°CPredicted based on structure
Melting PointEstimated 50-100°CPredicted based on structure
DensityApproximately 1.1-1.2 g/cm³Compared to similar compounds

The physical properties of 2-Chloro-4-(cyclohexylmethoxy)pyridine can be estimated by comparison with 3-Chloro-4-(cyclohexylmethoxy)aniline, which has a predicted boiling point of 377.1±22.0°C and density of 1.140±0.06 g/cm³ . While the pyridine core would alter these values somewhat, they provide a reasonable reference point for estimation.

Chemical Identification Data

The following spectroscopic and analytical data would be expected for 2-Chloro-4-(cyclohexylmethoxy)pyridine:

Identification MethodExpected Characteristics
NMR SpectroscopyDistinctive signals for pyridine protons and cyclohexyl protons
Mass SpectrometryMolecular ion peak around m/z 225.72 with characteristic chlorine isotope pattern
IR SpectroscopyCharacteristic bands for C-N, C-O, and C-Cl bonds
HPLCRetention time dependent on column and conditions
UV-Vis SpectroscopyAbsorption maxima typical of substituted pyridines

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2-Chloro-4-(cyclohexylmethoxy)pyridine would likely involve one of several strategic routes based on established organic chemistry principles:

  • Direct alkylation of 2-chloro-4-hydroxypyridine with cyclohexylmethyl halide

  • Chlorination of 4-(cyclohexylmethoxy)pyridine using appropriate chlorinating agents

  • Substitution reactions starting from 2,4-dichloropyridine

  • Cross-coupling reactions with appropriately functionalized starting materials

The choice of synthetic route would depend on the availability of starting materials, required scale, and consideration of potential side reactions that might affect yield and purity.

Synthetic ApproachTypical ConditionsExpected YieldReference Analog
Chlorination reactionsN-chlorosuccinimide in DMF, -20°C to room temperature, 24h69%Chlorination of 2-amino-4-chloropyridine
Chlorination reactionsN-chlorosuccinimide in ethyl acetate, room temperature, 28h66%Chlorination of 4-chloropyridine-2-amine

The search results provide detailed information about chlorination of pyridine derivatives using N-chlorosuccinimide. For example, the chlorination of 2-amino-4-chloropyridine using N-chlorosuccinimide in DMF at -20°C to 20°C for 24 hours yielded 69% of the desired product . Similarly, the chlorination of 4-chloropyridine-2-amine using N-chlorosuccinimide in ethyl acetate at room temperature for 28 hours yielded 66% of the product .

These reaction conditions could be adapted for the synthesis of 2-Chloro-4-(cyclohexylmethoxy)pyridine, though optimization would be necessary to achieve the best possible yields and selectivity.

Chemical Reactivity

Characteristic Reactions

Based on general principles of pyridine chemistry and the specific substitution pattern, 2-Chloro-4-(cyclohexylmethoxy)pyridine would likely undergo several characteristic reactions:

  • Nucleophilic aromatic substitution reactions at the 2-position, facilitated by the electron-withdrawing effect of the pyridine nitrogen and the activating influence of the chlorine atom

  • Limited electrophilic aromatic substitution reactions due to the electron-deficient nature of the pyridine ring

  • Potential complexation with transition metals through the pyridine nitrogen, which could be useful in catalysis applications

  • Possible reactions involving the cyclohexylmethoxy group under specific conditions, such as ether cleavage in strongly acidic environments

  • Halogen-metal exchange reactions at the chlorine position under appropriate conditions

The presence of the cyclohexylmethoxy group would likely influence the reactivity through both electronic and steric effects, potentially directing the regioselectivity of subsequent reactions.

Structure-Activity Relationships

The reactivity of 2-Chloro-4-(cyclohexylmethoxy)pyridine would be influenced by several structural factors:

  • The electron-withdrawing effect of the chlorine atom at position 2, which would decrease electron density at adjacent carbon atoms

  • The electron-donating effect of the cyclohexylmethoxy group at position 4, which would increase electron density at adjacent carbon atoms

  • The basic character of the pyridine nitrogen, with a predicted pKa lower than that of pyridine itself due to the electron-withdrawing chlorine substituent

  • The steric hindrance provided by the cyclohexylmethoxy group, which would affect the approach of reagents, particularly at nearby positions

These electronic and steric effects would collectively determine the compound's reactivity profile in various chemical transformations, influencing both the rate and selectivity of reactions.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds found in the search results share some structural similarities with 2-Chloro-4-(cyclohexylmethoxy)pyridine:

CompoundStructural RelationshipKey Differences
3-Chloro-4-(cyclohexylmethoxy)anilineDifferent core structureAniline core instead of pyridine; different substitution pattern; presence of amino group
4-Chloro-pyridin-2-ylamineSimilar core, different substitutionAmino group instead of cyclohexylmethoxy; different positions of substituents
Property2-Chloro-4-(cyclohexylmethoxy)pyridine3-Chloro-4-(cyclohexylmethoxy)aniline4-Chloro-pyridin-2-ylamine
Molecular Weight~225.72 g/mol239.74 g/mol 128.56 g/mol
Core StructurePyridineAnilinePyridine
Substitution Pattern2-Chloro, 4-cyclohexylmethoxy3-Chloro, 4-cyclohexylmethoxy4-Chloro, 2-amino
Predicted Boiling Point300-350°C377.1±22.0°C Not specified in search results
Predicted Density~1.1-1.2 g/cm³1.140±0.06 g/cm³ Not specified in search results
pKaEstimated 2-34.16±0.10 (Predicted) Not specified in search results
Solubility CharacteristicsLikely more soluble in organic solvents than waterSimilar to target compoundMore water-soluble due to amino group

The differences in properties between these compounds illustrate how structural variations can significantly impact physical and chemical characteristics. The pyridine nitrogen in 2-Chloro-4-(cyclohexylmethoxy)pyridine would make it more electron-deficient compared to the aniline derivative, affecting its reactivity profile and acidic/basic properties.

Hazard CategoryPotential ClassificationPrecautionary Measures
Acute ToxicityMay be harmful if swallowed (H302) Avoid ingestion, handle with care
Skin/Eye IrritationMay cause skin irritation (H315) and eye irritation (H319) Use appropriate protective equipment including gloves and eye protection
Respiratory IssuesMay cause respiratory irritation (H335) Use in well-ventilated areas, avoid inhalation, consider use of appropriate respirators
Precautionary StatementsP261, P305+P351+P338 Avoid breathing dust/fumes, rinse eyes cautiously with water if exposed

For 4-Chloro-pyridin-2-ylamine, the GHS pictogram indicates a "Warning" signal word with hazard statements H302, H315, H319, and H335, and precautionary statements P261 and P305+P351+P338 . Similar precautions would likely apply to 2-Chloro-4-(cyclohexylmethoxy)pyridine, and personnel working with this compound should be trained in appropriate handling procedures and emergency response protocols.

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